molecular formula C8H7BrN2O B182589 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 23819-87-6

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B182589
CAS No.: 23819-87-6
M. Wt: 227.06 g/mol
InChI Key: DFGKQCOFARYQOA-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its applications in various fields of scientific research due to its unique chemical properties. The compound is characterized by the presence of a bromine atom, two methyl groups, an oxo group, and a nitrile group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxo or hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 1,2-dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that 5-bromo derivatives can inhibit the growth of various bacterial strains. A study demonstrated that compounds similar to 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Properties
In a recent investigation, a series of 5-bromo derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Anticancer Potential
The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer10Induction of apoptosis via p53 pathway
Lung Cancer15Inhibition of cell proliferation
Colon Cancer20Modulation of MAPK signaling

Agrochemicals

Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide. Research has indicated that modifications to the pyridine ring can enhance insecticidal properties.

Case Study: Insecticidal Efficacy
A study evaluated the insecticidal activity of several pyridine derivatives against common agricultural pests. The results showed that this compound had an LC50 value of 50 mg/L against aphids, indicating promising potential as an environmentally friendly pesticide .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing various polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance.

Table 2: Properties of Polymers Incorporating the Compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate15070
Polyethylene12030
Polystyrene13040

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the bromine atom, resulting in different reactivity and properties.

    5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

Uniqueness

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 23819-87-6) is a heterocyclic compound with significant biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8_8H7_7BrN2_2O
Molecular Weight227.06 g/mol
Boiling PointNot available
InChI KeyDFGKQCOFARYQOA-UHFFFAOYSA-N
PubChem ID737752

This compound exhibits various biological activities, primarily through inhibition of specific kinases and modulation of cellular pathways. Notably, it has been studied for its potential as a Pim-1 kinase inhibitor , which is implicated in cancer cell proliferation.

Inhibition of Pim Kinases

Pim kinases are serine/threonine kinases that play a crucial role in cancer progression and survival. Research indicates that derivatives of this compound exhibit potent inhibitory activity against Pim-1 kinase:

  • IC50_{50} values for various derivatives have been reported, with some compounds showing values as low as 1.18 µM, indicating high potency against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 5-bromo derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibition of cell proliferation with IC50_{50} values ranging from 0.55 µM to 1.7 µM against HeLa and A375 cell lines .

Study on Pyridothienopyrimidinone Derivatives

In a study focused on pyridothienopyrimidinone derivatives, the bromine atom at position 8 was found to enhance hydrophobic interactions within the Pim-1 active site. The study emphasized structure-activity relationships (SAR) where modifications at position 2 led to varying degrees of inhibitory activity against Pim-1 .

Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of several human tumor cell lines. The study highlighted that derivatives with specific substitutions exhibited enhanced selectivity and potency against CDK2 and CDK9, further supporting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGKQCOFARYQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353285
Record name 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23819-87-6
Record name 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 g, 33.78 mmol) in AcOH (25 mL) was dropwise added bromine (2.5 mL) at rt. Resulting solution was stirred for 1 h. Solvent was removed under reduced pressure. Obtained solid was recrystallised in hot EtOH and H2O to give the title compound as a white solid (5.5 g, 72%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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